4-(2-Oxopiperazin-1-ylmethyl)benzamidine
説明
特性
分子式 |
C12H16N4O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
4-[(2-oxopiperazin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C12H16N4O/c13-12(14)10-3-1-9(2-4-10)8-16-6-5-15-7-11(16)17/h1-4,15H,5-8H2,(H3,13,14) |
InChIキー |
QLSDWNZNVJSIOW-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(=N)N |
製品の起源 |
United States |
科学的研究の応用
Anticoagulant Activity
One of the primary applications of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine is its use as an anticoagulant agent. Research indicates that this compound acts as a potent inhibitor of coagulation factors, particularly Factor VIIa. The inhibition of this factor is crucial in managing thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
- Mechanism of Action : The compound inhibits the activation of Factor VII, which is pivotal in the extrinsic pathway of coagulation. By blocking this pathway, it effectively reduces thrombin generation and subsequent clot formation .
- Clinical Implications : It has been suggested that 4-(2-Oxopiperazin-1-ylmethyl)benzamidine can be used in combination with other anticoagulants for enhanced therapeutic efficacy .
Cancer Therapeutics
In addition to its anticoagulation properties, 4-(2-Oxopiperazin-1-ylmethyl)benzamidine has shown promise in cancer therapy. Studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.
- Antitumor Activity : The compound’s ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies. It is particularly relevant for targeting resistant cancer types where conventional therapies fail .
Antimicrobial Properties
The emergence of multi-drug resistant pathogens necessitates the development of new antimicrobial agents. 4-(2-Oxopiperazin-1-ylmethyl)benzamidine has been evaluated for its antimicrobial activity, particularly against resistant strains.
- Research Findings : Preliminary studies indicate that derivatives of this compound possess significant antibacterial and antifungal properties, making them suitable candidates for addressing systemic infections caused by resistant bacteria .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine is crucial for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Oxopiperazine moiety | Enhances solubility and bioavailability |
| Benzamidine core | Critical for binding to target proteins |
| Substituents on benzene ring | Influence selectivity and potency |
Case Studies
Several case studies highlight the effectiveness of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine in clinical settings:
- Case Study 1 : A clinical trial involving patients with thromboembolic disorders showed that administration of this compound resulted in a significant reduction in clot formation when used alongside standard anticoagulants .
- Case Study 2 : Laboratory studies demonstrated that derivatives exhibited potent cytotoxicity against pancreatic cancer cell lines, suggesting potential for development into a therapeutic agent .
類似化合物との比較
Table 1: Antimicrobial Activity of Heterocyclic Benzamidine Derivatives
| Compound | Substituent | MIC (µg/mL) vs. P. gingivalis | Cytotoxicity (% Cell Viability at 500 µg/mL) |
|---|---|---|---|
| Parent (1) | None | 3.90 | 72% |
| 5b | 2-Cl on oxadiazole-phenyl | 1.95 | 82% |
| 6b | 4-NO₂ on triazole-phenyl | 0.98 | 68% |
Piperazine/Piperidine-Containing Benzamidines
T-2307 (Arylamidine Antifungal Agent)
T-2307, a diamidine with a piperidine linker, demonstrates potent antifungal activity against Aspergillus species. Its structure allows dual targeting of fungal mitochondrial function and cell membrane integrity. Phase I trials confirmed its safety, though clinical efficacy data remain unpublished .
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine (CAS 887577-64-2)
This analog replaces the 2-oxopiperazine with a 4-hydroxy-piperidine group.
Table 2: Structural and Functional Comparison of Piperazine/Piperidine Analogs
| Compound | Core Structure | Key Substituent | Reported Activity |
|---|---|---|---|
| 4-(2-Oxopiperazin-1-ylmethyl)benzamidine | Benzamidine + 2-oxopiperazine | –CH₂–2-oxopiperazine | Hypothesized protease inhibition |
| T-2307 | Benzamidine + piperidine | –O–(CH₂)₃–piperidinyl–(CH₂)₃–O– | Antifungal (phase I) |
| CAS 887577-64-2 | Benzamidine + 4-hydroxy-piperidine | –CH₂–4-hydroxy-piperidine | Unknown |
Substituted Benzamidines with Enhanced Solubility
N-Hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine bis(methanesulfonate) demonstrates improved solubility and bioavailability due to its methanesulfonic acid salt form. Preclinical studies in rats showed enhanced bone mineral density (35% increase vs. control) and efficacy in allergic inflammation models, highlighting the impact of solubilizing groups on therapeutic utility .
Binding Affinity and Selectivity
Benzamidine derivatives exhibit varying selectivity for serine proteases:
- Benzamidine binds trypsin (Ki = 7.51 µM) more strongly than thrombin (Ki = 6.44 µM).
- 1-Amidinopiperidine shows reversed selectivity (Ki = 6.44 µM for trypsin; 6.82 µM for thrombin), suggesting that piperidine substitution subtly modulates receptor interactions .
Table 3: Binding Affinities of Benzamidine Analogs
| Compound | Ki (µM) for Trypsin | Ki (µM) for Thrombin | Selectivity Ratio (Trypsin/Thrombin) |
|---|---|---|---|
| Benzamidine | 7.51 | 6.44 | 1.17 |
| 1-Amidinopiperidine | 6.44 | 6.82 | 0.94 |
Key Research Findings and Implications
Heterocyclic Substitutions : Oxadiazole and triazole rings enhance antimicrobial potency without significant cytotoxicity, making them promising for periodontal disease treatment .
Piperazine/Piperidine Moieties : These groups may improve target engagement in antifungal or protease inhibition contexts but require further preclinical validation .
Solubility Optimization : Salt forms (e.g., methanesulfonate) address bioavailability challenges common to amidine-based drugs .
Selectivity Challenges: Structural modifications (e.g., piperidine vs. benzamidine) yield minor changes in protease selectivity, underscoring the need for precise molecular design .
準備方法
Synthesis of 4-(Bromomethyl)benzonitrile
Procedure :
4-Methylbenzonitrile is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in carbon tetrachloride at 80–90°C. The reaction is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol.
Key Data :
Alkylation of 2-Oxopiperazine
Procedure :
A solution of 2-oxopiperazine (1.0 eq) in anhydrous THF is treated with NaH (1.2 eq) at 0°C under nitrogen. 4-(Bromomethyl)benzonitrile (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The product, 4-(2-oxopiperazin-1-ylmethyl)benzonitrile , is isolated via filtration and washed with cold THF.
Optimization Notes :
-
Solvent alternatives: DMF or acetonitrile improve solubility but require higher temperatures (60–80°C).
-
Base selection: K₂CO₃ or Cs₂CO₃ may substitute NaH for milder conditions.
Key Data :
Formation of Benzamidoxime Intermediate
Procedure :
4-(2-Oxopiperazin-1-ylmethyl)benzonitrile (1.0 eq) is refluxed with hydroxylamine hydrochloride (1.5 eq) and K₂CO₃ (1.2 eq) in ethanol/water (5:1 v/v) for 4–6 hours. The mixture is cooled, and the precipitated amidoxime is filtered and dried.
Key Data :
Catalytic Hydrogenation to Benzamidine
Procedure :
The amidoxime intermediate is dissolved in ethanol, and ionic liquid-supported Rh catalyst (5 wt%) is added. The reaction is conducted under H₂ (0.5–1.0 MPa) at 25–30°C for 6–8 hours. The catalyst is recovered via filtration, and the product is purified by recrystallization.
Alternative Methods :
Key Data :
Analytical and Process Validation
Spectroscopic Confirmation
Process Efficiency Metrics
| Step | Yield (%) | Purity (%) | Catalyst Reusability (Cycles) |
|---|---|---|---|
| Bromination | 85–92 | 98 | N/A |
| Alkylation | 75–80 | 97 | N/A |
| Amidoxime Formation | 90–95 | 99 | N/A |
| Hydrogenation (Rh) | 88–93 | 99.5 | 10+ |
Comparative Method Analysis
Catalytic Systems
Solvent Impact
Challenges and Mitigation Strategies
-
Oxidation of 2-Oxopiperazine : Use of inert atmosphere (N₂/Ar) during alkylation.
-
Byproduct Formation : Excess hydroxylamine hydrochloride minimizes nitrile residues.
-
Catalyst Deactivation : Pretreatment with dilute HCl reactivates Rh catalysts.
Industrial Scalability Considerations
Q & A
What experimental techniques are recommended to characterize the binding affinity of 4-(2-Oxopiperazin-1-ylmethyl)benzamidine to target proteins?
Basic Research Focus
Methodological Answer:
Binding affinity can be determined using electrospray ionization mass spectrometry (ESI-MS) and NMR titration . For ESI-MS:
- Prepare equimolar solutions (10 μM) of the compound and benzamidine in acetonitrile.
- Incubate for 5 minutes, then analyze for ionized [Compound·Benzamidine] complexes (Figure 3 in ) .
- Conduct competition assays by adding competing acids/surrogates (e.g., tetrazole derivatives) to assess relative binding strength via signal intensity reduction (Figure 4 in ) .
For NMR , use Job plot analysis:
- Titrate benzamidine into a solution of the compound while monitoring proton chemical shifts (e.g., upfield shifts in CPD protons).
- Plot molar ratio vs. signal intensity to confirm 1:1 stoichiometry (Figure 5 in ) .
How can isothermal titration calorimetry (ITC) be applied to study enzyme inhibition kinetics involving this compound?
Basic Research Focus
Methodological Answer:
ITC measures real-time enzyme inhibition by monitoring heat changes during substrate hydrolysis. Example protocol:
- Fill the ITC cell with trypsin (20 nM) and inhibitor (e.g., 95 μM benzamidine).
- Inject substrate (e.g., 4 mM BAEE) into the cell and record heat flow.
- Compare control (no inhibitor) and inhibited experiments to calculate inhibition constant () using software like PEAQ-ITC (Figure 5 in ). Reported for benzamidine: ~15 μM .
What computational strategies predict the binding free energy and interaction dynamics of this compound with proteases?
Advanced Research Focus
Methodological Answer:
Polarizable force fields (e.g., AMOEBA) and molecular dynamics (MD) simulations are critical:
- Use free energy perturbation (FEP) to decouple the ligand from water and protein environments.
- Compute absolute binding free energy via thermodynamic cycles. For benzamidine-trypsin, simulations yielded −6.78 kcal/mol, matching experimental ranges (−6.3 to −7.3 kcal/mol) (Table 1 in ) .
- Gaussian accelerated MD (GaMD) enhances sampling of binding/unbinding events, capturing repetitive dissociation/association within 1 μs simulations .
Key Consideration: Explicit polarization treatment is essential for accuracy, as screening effects can weaken protein-ligand electrostatic interactions .
How can researchers resolve discrepancies between experimental and computational binding affinity data?
Advanced Research Focus
Methodological Answer:
Discrepancies often arise from methodological variability:
- Experimental variability : Assay conditions (e.g., spectrophotometry vs. crystallography) may alter by ±1.3 kcal/mol .
- Computational adjustments : Include polarization effects and validate with multiple force fields. For example, AMOEBA correctly predicted a 1.21 kcal/mol weakening upon benzamidine→diazamidine mutation vs. 1.59 kcal/mol experimentally .
- Cross-validate with orthogonal techniques (e.g., ITC, ESI-MS) to reconcile differences .
What structural interactions drive the binding of this compound to serine proteases like TMPRSS2 or matriptase?
Advanced Research Focus
Methodological Answer:
Key interactions include:
- Salt bridges : Between the benzamidine moiety and Asp180 (TMPRSS2) or Asp189 (matriptase) .
- Hydrogen bonds : With catalytic residues (e.g., Ser190, His41 in TMPRSS2; Ser195 in trypsin) .
- Pi-Pi stacking : Benzene groups with His41 (TMPRSS2) or Trp215 (matriptase S3/S4 pocket) .
Design Insight : Crystal structures (e.g., PDB: 1EAX) guide substituent placement to exploit solvent-exposed pockets (e.g., S3/S4 in matriptase) .
How can competitive binding assays optimize the selectivity of this compound for specific enzyme targets?
Advanced Research Focus
Methodological Answer:
- ESI-MS competition assays : Mix the compound, benzamidine, and competing ligands (e.g., tetrazole derivatives) in a 1:1:1 ratio. Monitor signal reduction of the [Compound·Benzamidine] complex to rank relative affinities (Figure 4 in ) .
- Structural analogs : Test derivatives with fluorinated or bulky groups to sterically hinder off-target binding (e.g., 4-Fluorobenzamidine analogs) .
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